An In-depth Technical Guide to 1-(4-Bromophenyl)imidazolidin-2-one (CAS: 530081-14-2)
An In-depth Technical Guide to 1-(4-Bromophenyl)imidazolidin-2-one (CAS: 530081-14-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)imidazolidin-2-one is a synthetic organic compound belonging to the imidazolidinone class of heterocyclic molecules. Its chemical structure, featuring a bromophenyl group attached to a five-membered cyclic urea, makes it a valuable building block and a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role as a research chemical.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Bromophenyl)imidazolidin-2-one is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 530081-14-2 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Melting Point | 189-191 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Solid (form not specified) | |
| Solubility | Data not available. Generally, such compounds exhibit solubility in organic solvents like DMSO and DMF. | |
| pKa (predicted) | 13.79 ± 0.40 | [1] |
| SMILES | O=C1NCCN1C2=CC=C(Br)C=C2 | |
| InChI | InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-5-6-11-9(12)13/h1-4H,5-6H2,(H,11,13) |
Synthesis and Purification
A potential synthetic workflow is outlined below:
Caption: A potential synthetic route to 1-(4-Bromophenyl)imidazolidin-2-one.
Purification:
Recrystallization is a standard and effective method for the purification of solid organic compounds like 1-(4-Bromophenyl)imidazolidin-2-one. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures with water.
A general recrystallization workflow is as follows:
Caption: General workflow for purification via recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for 1-(4-Bromophenyl)imidazolidin-2-one is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:
¹H NMR:
-
Signals in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons on the bromophenyl ring.
-
Signals in the aliphatic region (around 3.0-4.0 ppm) corresponding to the methylene protons of the imidazolidinone ring.
-
A broad singlet corresponding to the N-H proton of the urea moiety.
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the range of 155-165 ppm.
-
Signals for the aromatic carbons of the bromophenyl ring, including the carbon attached to bromine at a characteristic chemical shift.
-
Signals for the methylene carbons of the imidazolidinone ring.
FT-IR:
-
A strong absorption band for the C=O stretching of the cyclic urea around 1680-1720 cm⁻¹.
-
N-H stretching vibrations around 3200-3400 cm⁻¹.
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
A characteristic absorption for the C-Br bond.
Mass Spectrometry:
-
The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (241.08 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio).
Potential Biological Activities and Mechanisms of Action
While specific biological data for 1-(4-Bromophenyl)imidazolidin-2-one is limited, its structural motifs and related compounds suggest potential activities in several areas of drug discovery.
Cathepsin K Inhibition
Some cyclic ureas have been investigated as inhibitors of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and involved in bone resorption. Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis.[3] The mechanism of action of Cathepsin K inhibitors involves blocking the active site of the enzyme, thereby preventing the degradation of bone matrix proteins like type I collagen.
Caption: Potential mechanism of Cathepsin K inhibition.
ROCK Inhibition
Cyclic ureas have also been explored as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] ROCKs are serine/threonine kinases that play a crucial role in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer and cardiovascular disorders. ROCK inhibitors typically act by competing with ATP for binding to the kinase domain of the enzyme.
Caption: Potential mechanism of ROCK inhibition.
Role in Targeted Protein Degradation
The 1-(4-bromophenyl) group is a common fragment in the design of ligands for various proteins. This, combined with the cyclic urea scaffold, suggests that 1-(4-Bromophenyl)imidazolidin-2-one could serve as a starting point or a fragment for the development of PROteolysis TArgeting Chimeras (PROTACs) or molecular glues.[3] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Hypothetical role in targeted protein degradation.
Experimental Protocols
Detailed experimental protocols for assays involving 1-(4-Bromophenyl)imidazolidin-2-one are not publicly available. However, researchers can adapt standard assays for the potential biological activities mentioned above.
General Protocol for Enzyme Inhibition Assay (e.g., Cathepsin K or ROCK):
-
Reagents and Materials:
-
Purified recombinant human Cathepsin K or ROCK enzyme.
-
Fluorogenic or chromogenic substrate specific to the enzyme.
-
Assay buffer (specific to the enzyme).
-
1-(4-Bromophenyl)imidazolidin-2-one (dissolved in DMSO).
-
Positive control inhibitor.
-
96-well microplates.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a serial dilution of 1-(4-Bromophenyl)imidazolidin-2-one in assay buffer.
-
Add the enzyme and the test compound (or vehicle control) to the wells of the microplate and incubate for a pre-determined time at the optimal temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence or absorbance change over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Safety and Handling
Specific toxicology data for 1-(4-Bromophenyl)imidazolidin-2-one is not available. However, based on the safety data sheets of structurally related bromophenyl compounds, the following general precautions should be observed:
-
Hazard Identification: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
In case of contact with skin: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
Conclusion
1-(4-Bromophenyl)imidazolidin-2-one is a valuable research chemical with potential applications in drug discovery, particularly in the areas of osteoporosis, cancer, and cardiovascular diseases. Its synthesis is achievable through established organic chemistry methods, and it can be purified to a high degree using standard techniques like recrystallization. While detailed biological and spectroscopic data are still emerging, its structural features suggest it could be a promising scaffold for the development of novel enzyme inhibitors and targeted protein degraders. Further research is warranted to fully elucidate its biological activities and therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions in a laboratory setting.
